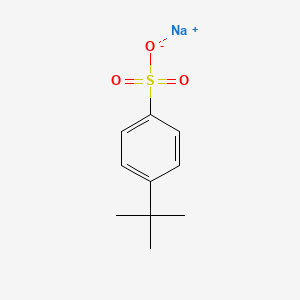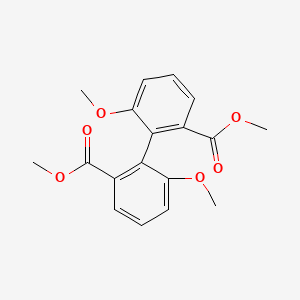
Methyl 3-methoxy-2-(2-methoxy-6-methoxycarbonylphenyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methoxy-2-(2-methoxy-6-methoxycarbonylphenyl)benzoate: is an organic compound with a complex structure It is characterized by the presence of multiple methoxy groups and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methoxy-2-(2-methoxy-6-methoxycarbonylphenyl)benzoate typically involves multiple steps. One common method includes the following steps:
Reduction Hydrogenation Reaction: Using 2-methyl-6-nitrobenzoic acid or its methyl ester as a raw material, methanol as a solvent, hydrogen as a hydrogen source, and palladium carbon or platinum carbon as a catalyst to prepare 2-amino-6-methylbenzoic acid or its methyl ester.
Diazotization, Hydrolysis, and Esterification: Conducting diazotization, hydrolysis, and esterification reactions under the action of a diazotization reagent using the reduction product as a raw material and methanol as a solvent to prepare 2-hydroxy-6-methyl benzoate.
Methylation Reaction: Using 2-hydroxy-6-methyl benzoate as a raw material, dimethyl sulfate as a methylating agent, and carrying out the methylation reaction in the presence of alkali to prepare 2-methoxy-6-methyl benzoate.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-methoxy-2-(2-methoxy-6-methoxycarbonylphenyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of compounds with different functional groups replacing the methoxy groups
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studies involving aromatic substitution reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential use in drug development due to its unique structural features.
Industry:
Mécanisme D'action
The mechanism of action of Methyl 3-methoxy-2-(2-methoxy-6-methoxycarbonylphenyl)benzoate involves its interaction with various molecular targets. The methoxy groups and ester functionalities allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects .
Comparaison Avec Des Composés Similaires
- Methyl 3-methoxy-2-methylbenzoate
- Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate
Comparison:
- Methyl 3-methoxy-2-methylbenzoate: Similar in structure but lacks the additional methoxycarbonylphenyl group, which may result in different reactivity and applications.
- Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate: Similar in having multiple methoxy groups but differs in the positioning and type of ester group, leading to variations in chemical behavior and potential uses .
Conclusion
Methyl 3-methoxy-2-(2-methoxy-6-methoxycarbonylphenyl)benzoate is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological molecules, making it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
74428-50-5 |
|---|---|
Formule moléculaire |
C18H18O6 |
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
methyl 3-methoxy-2-(2-methoxy-6-methoxycarbonylphenyl)benzoate |
InChI |
InChI=1S/C18H18O6/c1-21-13-9-5-7-11(17(19)23-3)15(13)16-12(18(20)24-4)8-6-10-14(16)22-2/h5-10H,1-4H3 |
Clé InChI |
AWZIUZBNCBHQTI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1C2=C(C=CC=C2OC)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


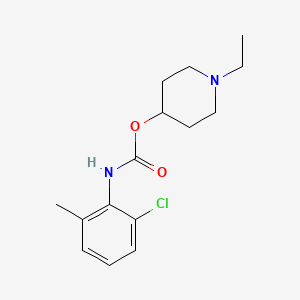
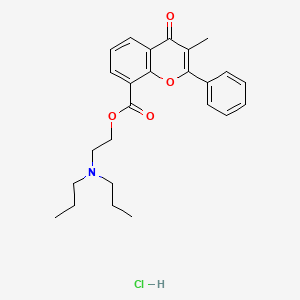
![L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B13824320.png)
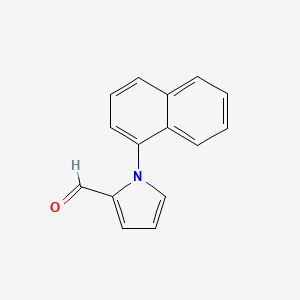
![1-(4-Butoxy-3-ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B13824338.png)
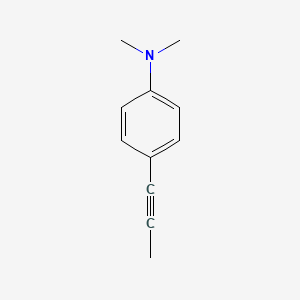
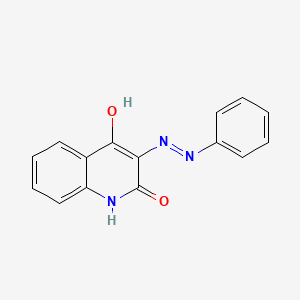
![N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-benzofuran-2-carbohydrazide](/img/structure/B13824357.png)
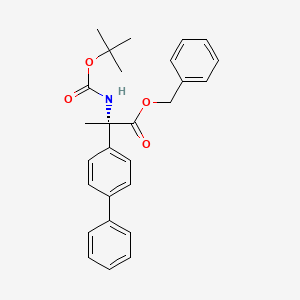
![beta-Alanine, N-[4-(2,2-dicyanoethenyl)-3-methylphenyl]-N-(2-phenylethyl)-, methyl ester](/img/structure/B13824376.png)
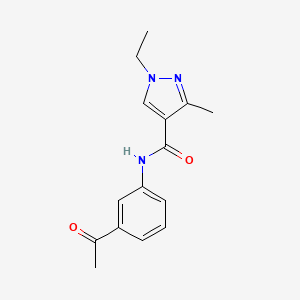
![(2Z)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile](/img/structure/B13824387.png)

